3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Description
3-(3-Chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a urea-based heterocyclic compound featuring a 3-chlorophenyl group, a central urea linker, and a pyridazine core substituted with a pyrazole moiety. The pyridazine and pyrazole heterocycles in this compound suggest enhanced binding affinity to biological targets due to their electron-rich aromatic systems, which facilitate π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O/c21-14-3-1-4-17(13-14)25-20(29)24-16-7-5-15(6-8-16)23-18-9-10-19(27-26-18)28-12-2-11-22-28/h1-13H,(H,23,26)(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOYDFLLACDPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Synthesis of the pyridazine derivative: The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives.
Coupling reactions: The pyrazole and pyridazine derivatives are then coupled with the chlorophenyl and aminophenyl groups through nucleophilic substitution or coupling reactions.
Urea formation: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyridazine-pyrazole hybrid scaffold. Key comparisons with analogs from the evidence include:
a. Core Heterocyclic Variations
- Thiazole vs. Pyridazine/Pyrazole :
- Compounds 9f (1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea) and 11f (similar structure with hydrazinyl-oxoethyl piperazine) feature thiazole rings instead of pyridazine-pyrazole systems . Thiazole-containing analogs often exhibit improved metabolic stability but may lack the dual hydrogen-bonding capacity of pyridazine-pyrazole hybrids.
- The pyridazine core in the target compound may enhance solubility due to its polar nitrogen atoms, whereas thiazole analogs rely on piperazine substituents (e.g., 9f , 11f ) for solubility enhancement .
b. Substituent Effects
- Chlorophenyl vs. Dichlorophenyl-substituted analogs (e.g., 9g, 11g) show higher molecular weights (462.1–534.2 Da) and may face challenges in bioavailability compared to the target compound’s simpler chlorophenyl group .
Molecular Weight and Physicochemical Properties
ESI-MS data for analogs highlight trends in molecular weight (MW) and drug-likeness:
| Compound ID | MW (Da) | Notes |
|---|---|---|
| 9f | 428.2 | Lower MW due to absence of hydrazinyl-oxoethyl groups; aligns with Lipinski’s rules. |
| 11f | 500.2 | Higher MW from hydrazinyl-oxoethyl piperazine; may affect oral bioavailability. |
| 11g | 534.2 | Dichlorophenyl and hydrazinyl groups increase MW beyond ideal ranges for drug candidates. |
The target compound’s MW is likely between 400–450 Da (estimated), positioning it favorably for drug development compared to bulkier analogs like 11g .
Data Table: Key Analogs and Properties
| Compound ID | Substituents | Yield (%) | MW (Da) | Key Features |
|---|---|---|---|---|
| 9f | 3-Chlorophenyl, thiazole, piperazine | 77.7 | 428.2 | Moderate yield, favorable MW |
| 11f | 3-Chlorophenyl, thiazole, hydrazinyl | 85.1 | 500.2 | High yield, elevated MW |
| Target | 3-Chlorophenyl, pyridazine-pyrazole | N/A | ~430 | Estimated optimal MW, untested bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
